molecular formula C12H11FN2O3 B1328562 [1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1306739-27-4

[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid

Cat. No. B1328562
CAS RN: 1306739-27-4
M. Wt: 250.23 g/mol
InChI Key: PRBHPVHDCGHHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid” is a chemical compound that is part of a collection of rare and unique chemicals . It has a linear formula of C10H9FN2O and a molecular weight of 192.194 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H9FN2O . It has a molecular weight of 192.194 .


Physical And Chemical Properties Analysis

The compound has a linear formula of C10H9FN2O and a molecular weight of 192.194 . No additional physical or chemical properties are provided in the available resources.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including our compound of interest, have been reported to exhibit antimicrobial properties . The presence of the fluorophenyl group can enhance these properties, making this compound a candidate for developing new antimicrobial agents. Research could explore its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infectious diseases.

Anti-Tuberculosis Agents

The fight against tuberculosis (TB) has been a significant challenge due to the emergence of drug-resistant strains. Pyrazole compounds have shown promise as anti-TB agents . Investigating the activity of this compound against Mycobacterium tuberculosis could provide insights into its potential as a novel anti-TB medication.

Anti-Inflammatory Applications

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. The compound’s pyrazolyl moiety is known for its anti-inflammatory effects . Research could be directed towards understanding how this compound modulates inflammatory pathways, which may lead to new anti-inflammatory drugs.

Antioxidant Properties

Oxidative stress is implicated in various diseases, including neurodegenerative disorders. Pyrazole derivatives can act as antioxidants , scavenging free radicals. This compound could be studied for its potential to protect cells from oxidative damage, which may have implications for treating or preventing related diseases.

Anti-Tumor and Cytotoxicity

Cancer research continually seeks new compounds with anti-tumor properties . The fluorinated pyrazole structure of this compound suggests it could have cytotoxic effects on cancer cells . Studies could assess its efficacy in inhibiting tumor growth and inducing apoptosis in different cancer cell lines.

Analgesic Effects

Pain management is a crucial area of medicine. Pyrazole derivatives have been utilized for their analgesic properties . This compound could be explored for its ability to relieve pain, potentially leading to new painkillers with fewer side effects than current medications.

Anti-Breast Cancer Activity

Molecular docking studies have indicated that certain pyrazole derivatives can bind to the human estrogen alpha receptor (ERα), which is involved in breast cancer . Research could focus on this compound’s interaction with ERα and its potential as a treatment for hormone-responsive breast cancers.

Hepatic Cancer Treatment

Some pyrazoles have been patented as agents against hepatic cancer (HePG-2) . The unique structure of this compound, particularly the fluorinated aspect, could be advantageous in developing new drugs for liver cancer treatment.

properties

IUPAC Name

2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBHPVHDCGHHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid

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